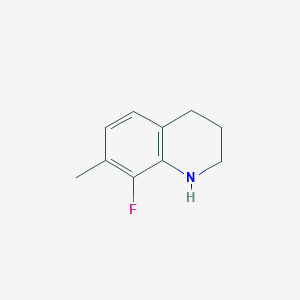

8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEDWBFJRQWGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCCN2)C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to fully saturated quinoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline with structurally related tetrahydroquinoline and isoquinoline derivatives:

Physicochemical Properties

- Lipophilicity: Fluorine and methyl groups in 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline increase logP values (~2.5–3.0), favoring BBB penetration. The trifluoromethyl group in 7-CF₃ derivatives further elevates logP (~3.5) but may reduce solubility .

- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 8-Methyl-1,2,3,4-tetrahydroquinoline) .

Challenges and Limitations

- Synthetic Complexity : Introducing fluorine at position 8 requires precise lithiation conditions, posing scalability challenges .

- Toxicity Concerns : Nitro-substituted derivatives (e.g., N-Methyl-7-nitro) may generate reactive metabolites, limiting therapeutic utility .

Key Research Findings

- Structure-Activity Relationships (SAR) : Fluorine at position 8 significantly enhances receptor binding affinity in CNS targets compared to chlorine or methyl groups at the same position .

- Comparative Efficacy: 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline demonstrates superior metabolic stability over 7-CF₃ analogs in in vitro hepatic microsome assays .

- Industrial Applications: Non-pharmaceutical derivatives (e.g., 4,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline) are utilized as corrosion inhibitors and dye components .

Biological Activity

8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound notable for its unique structure characterized by a fluorine atom at the 8-position and a methyl group at the 7-position of the tetrahydroquinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective effects.

- Molecular Formula : C10H12FN

- Molecular Weight : 165.21 g/mol

The presence of both fluorine and methyl groups contributes to its distinct chemical properties and biological activities. The fluorine atom enhances the compound's ability to form hydrogen bonds, which can modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Activity

Research indicates that 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline exhibits promising anticancer properties. Preliminary studies have shown its ability to inhibit cancer cell proliferation in vitro. The specific mechanisms are still under investigation, but it is believed that the compound interferes with cellular signaling pathways essential for tumor growth.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In animal models, it demonstrated potential in reducing neuroinflammation and protecting against neuronal damage. This suggests that it may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

The biological activity of 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is largely attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase (NOS), which is implicated in various pathological conditions including pain and inflammation. Structure–activity relationship (SAR) studies indicate that modifications at the 8-position can significantly affect binding affinity and potency against nNOS .

- Receptor Binding : The compound's fluorinated structure enhances its interaction with biological receptors, potentially leading to modulation of receptor activity that can influence cellular responses .

Comparative Analysis

To better understand the biological activity of 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline, it is useful to compare it with related compounds:

| Compound | Anticancer Activity | Neuroprotective Effects | NOS Inhibition |

|---|---|---|---|

| 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline | Yes | Yes | Moderate |

| 8-Fluoro-1,2,3,4-tetrahydroquinoline | Limited | No | Low |

| 7-Methyl-1,2,3,4-tetrahydroquinoline | No | Limited | Moderate |

This table highlights the unique position of 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline in terms of its biological activities compared to similar compounds.

Case Studies

Several studies have evaluated the effectiveness of this compound in various biological contexts:

- In Vitro Studies : A study demonstrated that treatment with 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline led to a significant reduction in cancer cell viability across multiple cancer cell lines.

- Animal Models : In a rat model of neuropathic pain (L5/L6 spinal nerve ligation), administration of this compound resulted in a marked decrease in thermal hyperalgesia and tactile allodynia at doses as low as 30 mg/kg .

Q & A

Q. Regioselectivity Factors :

- Substituent Effects : Electron-donating groups (e.g., methyl at C-7) direct fluorination to adjacent positions due to electronic and steric effects .

- Reagent Choice : Deoxyfluorination agents like DAST or XtalFluor-E may favor different regioisomers depending on reaction conditions .

Basic Question: What analytical techniques are critical for confirming the structure and purity of 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline?

Answer:

- NMR Spectroscopy : , , and NMR are essential for verifying substitution patterns. For example, NMR can distinguish between C-6 and C-7 fluorination based on coupling constants .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of related tetrahydroquinoline derivatives .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for purity assessment .

Advanced Question: How can researchers address regiochemical challenges in synthesizing 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline derivatives?

Answer:

Regiochemical control is critical due to the proximity of fluorine and methyl groups. Key strategies include:

- Directed Metalation Groups (DMGs) : Use of amides or sulfonamides to direct lithiation to specific positions, enabling precise fluorine placement .

- Protection/Deprotection Sequences : Temporarily blocking reactive sites (e.g., methyl groups) to prevent undesired side reactions during fluorination .

- Computational Modeling : DFT calculations predict regioselectivity trends by analyzing transition-state energies for fluorination pathways .

Advanced Question: What methodologies are used to study the impact of fluorine substitution on the compound’s reactivity and biological activity?

Answer:

- Comparative SAR Studies : Synthesizing analogs with fluorine at C-6, C-7, or C-8 and testing their bioactivity (e.g., enzyme inhibition, receptor binding) to isolate fluorine-specific effects .

- Electron Density Mapping : NMR and X-ray crystallography reveal how fluorine alters electron distribution in the aromatic ring, affecting intermolecular interactions .

- Kinetic Isotope Effects (KIEs) : Investigate fluorine’s role in rate-determining steps of catalytic or metabolic pathways .

Advanced Question: How can contradictions in reported biological activity data for fluorinated tetrahydroquinolines be resolved?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace regioisomers (e.g., 6-fluoro vs. 7-fluoro) can skew bioassay results. Use orthogonal purification methods (HPLC, crystallization) .

- Solubility Differences : Fluorine and methyl groups influence logP values, altering bioavailability. Standardize assay conditions (e.g., DMSO concentration) .

- Metabolic Stability : Fluorine’s metabolic resistance varies with position. Perform microsomal stability assays to correlate structure with activity .

Basic Question: What are the key considerations for designing stability studies of 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline under varying pH and temperature conditions?

Answer:

- pH-Dependent Degradation : Test stability in buffers (pH 1–10) to identify labile sites (e.g., fluorine hydrolysis under acidic conditions) .

- Thermal Stress Testing : Use accelerated stability studies (40–60°C) to predict shelf life and identify degradation products via LC-MS .

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, particularly for compounds with aromatic fluorophores .

Advanced Question: How can fluorination at C-8 influence the compound’s potential as a CNS drug candidate?

Answer:

- Blood-Brain Barrier (BBB) Penetration : Fluorine’s electronegativity enhances lipid solubility, improving BBB permeability. Measure logD values (octanol/water) .

- Metabolic Resistance : Fluorine reduces oxidative metabolism at C-8, as shown in cytochrome P450 inhibition assays .

- Receptor Binding : Molecular docking studies suggest fluorine’s steric effects enhance affinity for dopamine or serotonin receptors .

Advanced Question: What strategies optimize fluorination yields in sterically hindered positions (e.g., C-8 adjacent to methyl groups)?

Answer:

- Microwave-Assisted Synthesis : Enhances reaction kinetics, reducing side products in hindered systems .

- Bulky Fluorinating Agents : Agents like NFSI (N-fluorobenzenesulfonimide) improve selectivity in crowded environments .

- Solvent Optimization : Low-polarity solvents (e.g., toluene) minimize steric hindrance by reducing molecular aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.